2-({2-[4-(BUTAN-2-YLOXY)PHENOXY]ETHYL}SULFANYL)-1,4-DIHYDROQUINAZOLIN-4-ONE
Description
2-({2-[4-(Butan-2-yloxy)phenoxy]ethyl}sulfanyl)-1,4-dihydroquinazolin-4-one is a heterocyclic organic compound featuring a quinazolinone core fused with a phenoxyethyl sulfanyl group substituted with a branched butan-2-yloxy chain. The quinazolinone moiety is known for its role in medicinal chemistry, particularly in enzyme inhibition (e.g., tyrosine kinases) and antimicrobial applications . The butan-2-yloxy substituent may enhance metabolic stability compared to linear alkyl chains, while the sulfanyl linkage could improve binding affinity to cysteine-rich biological targets .
Properties
IUPAC Name |
2-[2-(4-butan-2-yloxyphenoxy)ethylsulfanyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-3-14(2)25-16-10-8-15(9-11-16)24-12-13-26-20-21-18-7-5-4-6-17(18)19(23)22-20/h4-11,14H,3,12-13H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHWHLIISDBXPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(BUTAN-2-YLOXY)PHENOXY]ETHYL}SULFANYL)-1,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(butan-2-yloxy)phenol with an appropriate alkylating agent to form the phenoxy intermediate.
Introduction of the Ethyl Sulfanyl Group: The phenoxy intermediate is then reacted with an ethyl sulfanyl reagent under suitable conditions to introduce the ethyl sulfanyl group.
Cyclization to Form the Dihydroquinazolinone Core: The final step involves the cyclization of the intermediate to form the dihydroquinazolinone core, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-({2-[4-(BUTAN-2-YLOXY)PHENOXY]ETHYL}SULFANYL)-1,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and sulfanyl groups, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({2-[4-(BUTAN-2-YLOXY)PHENOXY]ETHYL}SULFANYL)-1,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({2-[4-(BUTAN-2-YLOXY)PHENOXY]ETHYL}SULFANYL)-1,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Functional Group Contributions
The compound’s uniqueness arises from its quinazolinone core, sulfanyl-ethyl-phenoxy linker, and branched alkoxy substituent. Below is a comparative analysis with key analogues:
Key Differentiators
- Sulfanyl vs. Sulfonyl Linkages: The sulfanyl (-S-) group in the target compound offers nucleophilic reactivity, unlike sulfonyl (-SO₂-) groups in dihydroquinolinone derivatives (e.g., ). This could enable covalent binding to thiol-containing enzymes, a mechanism absent in sulfonyl-containing analogues.
- Quinazolinone vs. Dihydroquinolinone Cores: The quinazolinone core lacks the reduced pyridine ring present in dihydroquinolinones, altering electron distribution and hydrogen-bonding capacity. This may influence target selectivity .
Biological Activity
2-({2-[4-(butan-2-yloxy)phenoxy]ethyl}sulfanyl)-1,4-dihydroquinazolin-4-one is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a unique structure that combines various functional groups, including phenoxy, ethyl, sulfanyl, and dihydroquinazolinone moieties. Its IUPAC name is 2-[2-(4-butan-2-yloxyphenoxy)ethylsulfanyl]-3H-quinazolin-4-one. The presence of these diverse groups contributes to its distinct chemical and biological properties.
| Property | Description |
|---|---|
| Molecular Formula | C20H22N2O3S |
| Molecular Weight | 370.46 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of 2-({2-[4-(butan-2-yloxy)phenoxy]ethyl}sulfanyl)-1,4-dihydroquinazolin-4-one is believed to involve its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It could interact with receptors that regulate cellular processes such as proliferation and apoptosis.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Studies have shown that compounds with similar structures possess significant antimicrobial properties. The presence of the phenoxy group is often associated with enhanced activity against various bacterial strains.
2. Anticancer Properties
Preliminary studies suggest that 2-({2-[4-(butan-2-yloxy)phenoxy]ethyl}sulfanyl)-1,4-dihydroquinazolin-4-one may exhibit anticancer effects. Similar compounds have demonstrated cytotoxicity against different cancer cell lines, indicating potential for further exploration in cancer therapy.
3. Anti-inflammatory Effects
Compounds in the same class have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response.
Case Studies
Several studies have investigated the biological effects of structurally related compounds:
- Study on Anticancer Activity: A study evaluated the cytotoxic effects of related quinazolinone derivatives on human cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting a potential therapeutic application in oncology .
- Anti-inflammatory Research: Another research effort focused on the anti-inflammatory properties of similar compounds demonstrated their ability to reduce inflammation in animal models through cyclooxygenase inhibition .
Comparative Analysis
When compared to other biologically active compounds such as 4-hydroxy-2-quinolones and phenoxyethanol derivatives, 2-({2-[4-(butan-2-yloxy)phenoxy]ethyl}sulfanyl)-1,4-dihydroquinazolin-4-one stands out due to its unique combination of functional groups. This uniqueness may confer distinct pharmacological profiles and broaden its applicability in drug development.
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 2-({2-[4-(butan-2-yloxy)phenoxy]ethyl}sulfanyl)-1,4-dihydroquinazolin-4-one | Antimicrobial, anticancer | Unique sulfanyl linkage |
| 4-Hydroxy-2-quinolones | Antimicrobial | Similar quinazolinone core |
| Phenoxyethanol Derivatives | Preservative and antimicrobial | Simple phenoxy structure |
Q & A
Basic: What are the established synthetic routes for 2-({2-[4-(butan-2-yloxy)phenoxy]ethyl}sulfanyl)-1,4-dihydroquinazolin-4-one?
Methodological Answer:
The synthesis typically involves multi-step protocols, including:
- Core Quinazolinone Formation: Cyclocondensation of anthranilic acid derivatives with thiourea or urea under acidic conditions to form the 1,4-dihydroquinazolin-4-one scaffold .
- Sulfanyl Group Introduction: Nucleophilic substitution or thiol-ene reactions to attach the sulfanyl-ethylphenoxy moiety. Ethanol or dichloromethane are common solvents, with catalysts like triethylamine enhancing reaction efficiency .
- Phenoxy Group Functionalization: Alkylation of phenolic intermediates with 2-butanoxy groups under reflux conditions, followed by purification via recrystallization or column chromatography .
Key Considerations: Optimize reaction time, temperature, and stoichiometry to minimize side products.
Basic: How is structural confirmation achieved for this compound?
Methodological Answer:
Structural characterization employs:
- Spectroscopy:
- NMR (¹H/¹³C): Assigns proton environments (e.g., dihydroquinazolinone NH at δ 10-12 ppm) and verifies substituent connectivity .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- X-ray Crystallography: Resolves 3D conformation, including dihedral angles between the quinazolinone core and phenoxy-sulfanyl side chain .
- Computational Validation: Density Functional Theory (DFT) calculates optimized geometries and vibrational frequencies, aligning with experimental IR data .
Basic: What in vitro biological activities have been reported for quinazolin-4-one derivatives?
Methodological Answer:
While direct data on this compound is limited, structurally related quinazolinones exhibit:
- Anticancer Activity: Inhibition of tyrosine kinases (e.g., EGFR) via competitive binding to ATP pockets, validated by IC₅₀ assays in cancer cell lines .
- Antimicrobial Effects: Disruption of bacterial cell wall synthesis (MIC values: 2–16 µg/mL against S. aureus and E. coli) .
- Anti-inflammatory Action: COX-2 suppression measured via ELISA, with selectivity ratios >10 compared to COX-1 .
Experimental Design: Use standardized assays (e.g., MTT for cytotoxicity, microdilution for antimicrobials) with positive controls (e.g., doxorubicin, ciprofloxacin).
Advanced: How can researchers resolve discrepancies in reported bioactivity data for quinazolinone analogs?
Methodological Answer:
Address variability through:
- Purity Assessment: Quantify impurities via HPLC (>98% purity required for reliable bioassays) .
- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time .
- QSAR Modeling: Identify critical substituents (e.g., sulfanyl group electronegativity) correlating with activity. Use PLS regression to reconcile divergent datasets .
- Target Validation: Confirm mechanism via knock-out models (e.g., CRISPR-edited cells lacking EGFR) .
Advanced: What strategies optimize yield in multi-step synthesis of this compound?
Methodological Answer:
Maximize efficiency via:
- Intermediate Stabilization: Protect reactive groups (e.g., NH in quinazolinone using Boc anhydride) during sulfanyl-alkylation .
- Catalytic Enhancements: Use Pd/C or Ni catalysts for Suzuki couplings in phenoxy group functionalization (yield improvement: 15–20%) .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve solubility during cyclocondensation .
- Workflow Integration: Employ one-pot reactions where feasible (e.g., tandem alkylation-sulfonation) to reduce purification steps .
Advanced: How to design structure-activity relationship (SAR) studies for quinazolin-4-one derivatives?
Methodological Answer:
Focus on:
- Substituent Variation: Systematically modify the phenoxy-sulfanyl side chain (e.g., alkyl vs. aryl groups) and assess impact on logP and bioavailability .
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase active sites) .
- In Vivo Correlation: Compare in vitro IC₅₀ values with pharmacokinetic parameters (e.g., AUC, Cₘₐₓ) in rodent models .
- Data Integration: Apply machine learning (e.g., Random Forest) to predict bioactivity from structural descriptors (e.g., topological polar surface area) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
